molecular formula C5H9F2NO B2433096 [(2R)-4,4-difluoropyrrolidin-2-yl]methanol CAS No. 1315691-45-2

[(2R)-4,4-difluoropyrrolidin-2-yl]methanol

Cat. No.: B2433096
CAS No.: 1315691-45-2
M. Wt: 137.13
InChI Key: STLGRNYDDKFZIR-SCSAIBSYSA-N
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Description

®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a pyrrolidine ring substituted with two fluorine atoms and a hydroxymethyl group, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

In an industrial setting, the production of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalytic hydrogenation and advanced fluorination techniques can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form various derivatives using reducing agents such as LiAlH4.

Common Reagents and Conditions

    Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its role in drug development, particularly in the design of chiral pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and metabolic stability. The compound may inhibit enzyme activity by forming stable complexes or modulate receptor function through allosteric interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol
  • ®-Pyrrolidin-2-yl-methanol
  • ®-(4-Fluoro-pyrrolidin-2-yl)-methanol

Uniqueness

®-(4,4-Difluoro-pyrrolidin-2-yl)-methanol stands out due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The chiral nature of the compound also contributes to its specificity in interactions with biological targets, making it a valuable molecule in asymmetric synthesis and drug design.

Properties

IUPAC Name

[(2R)-4,4-difluoropyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)1-4(2-9)8-3-5/h4,8-9H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLGRNYDDKFZIR-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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